N~1~,N~2~-Dimethyl-N~1~-(quinolin-2-yl)ethane-1,2-diamine
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Overview
Description
N~1~,N~2~-Dimethyl-N~1~-(quinolin-2-yl)ethane-1,2-diamine is a chemical compound characterized by the presence of a quinoline ring attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~-Dimethyl-N~1~-(quinolin-2-yl)ethane-1,2-diamine typically involves the reaction of quinoline derivatives with ethane-1,2-diamine under controlled conditions. One common method involves the use of quinoline-2-carbaldehyde, which reacts with ethane-1,2-diamine in the presence of a reducing agent to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: N1,N~2~-Dimethyl-N~1~-(quinolin-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N~1~,N~2~-Dimethyl-N~1~-(quinolin-2-yl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N1,N~2~-Dimethyl-N~1~-(quinolin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating cellular processes. The quinoline ring plays a crucial role in its activity, allowing it to interact with various biomolecules .
Comparison with Similar Compounds
- N~1~-(quinolin-2-yl)ethane-1,2-diamine
- N~1~,N~2~-Dimethyl-N~1~-(pyridin-2-yl)ethane-1,2-diamine
- N~1~,N~2~-Dimethyl-N~1~-(quinolin-4-yl)ethane-1,2-diamine
Comparison: Compared to similar compounds, N1,N~2~-Dimethyl-N~1~-(quinolin-2-yl)ethane-1,2-diamine exhibits unique properties due to the specific positioning of the quinoline ring. This positioning influences its reactivity and interaction with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
138490-83-2 |
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Molecular Formula |
C13H17N3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N,N'-dimethyl-N'-quinolin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C13H17N3/c1-14-9-10-16(2)13-8-7-11-5-3-4-6-12(11)15-13/h3-8,14H,9-10H2,1-2H3 |
InChI Key |
LHAFTGPMQBTPCN-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(C)C1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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